2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine
CAS No.: 1082514-72-4
Cat. No.: VC11524148
Molecular Formula: C13H19N3
Molecular Weight: 217.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1082514-72-4 |
---|---|
Molecular Formula | C13H19N3 |
Molecular Weight | 217.31 g/mol |
IUPAC Name | 2-(1-butylbenzimidazol-2-yl)ethanamine |
Standard InChI | InChI=1S/C13H19N3/c1-2-3-10-16-12-7-5-4-6-11(12)15-13(16)8-9-14/h4-7H,2-3,8-10,14H2,1H3 |
Standard InChI Key | PVPYVMGUOLHWCG-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C2=CC=CC=C2N=C1CCN |
Introduction
Structural Characterization
Molecular Architecture and Stereochemical Features
2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine consists of a benzimidazole ring system fused with a benzene and imidazole ring. The butyl group (C₄H₉) at the 1-position introduces hydrophobicity, while the ethanamine moiety (-CH₂CH₂NH₂) at the 2-position enhances solubility and potential for hydrogen bonding . The SMILES notation (CCCCN1C2=CC=CC=C2N=C1CCN) and InChIKey (PVPYVMGUOLHWCG-UHFFFAOYSA-N) confirm the substitution pattern and stereochemical uniqueness .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, range from 149.9 Ų ([M+H]⁺) to 162.7 Ų ([M+Na]⁺) . These values correlate with molecular size and shape, offering preliminary insights into its behavior in mass spectrometry-based analyses. The table below summarizes key CCS predictions:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 218.16518 | 149.9 |
[M+Na]⁺ | 240.14712 | 162.7 |
[M+NH₄]⁺ | 235.19172 | 158.2 |
[M-H]⁻ | 216.15062 | 152.1 |
These data suggest that the compound’s ionization state significantly influences its structural compactness, which may impact its detection and quantification in analytical workflows .
Synthesis and Reactivity
Hypothetical Synthetic Pathways
While no explicit synthesis protocols are documented for 2-(1-butyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine, benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For this compound, a plausible route involves:
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Alkylation: Introducing the butyl group via nucleophilic substitution on a pre-formed benzimidazole intermediate.
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Side-Chain Modification: Coupling the ethanamine moiety through reductive amination or alkylation of a 2-chloromethylbenzimidazole precursor .
Reactivity Profile
The ethanamine side chain’s primary amine group is susceptible to acylation and Schiff base formation, while the benzimidazole nucleus may undergo electrophilic substitution at the 5- and 6-positions. The butyl group’s electron-donating effects could moderate reactivity compared to shorter-chain analogs .
Pharmacological Considerations
Metabolic Pathways
Primary amine oxidation via cytochrome P450 enzymes and subsequent glucuronidation are likely metabolic routes. The absence of electron-withdrawing groups may slow Phase I metabolism, prolonging half-life .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the butyl group with smaller alkyl chains (e.g., ethyl in 2-(2-ethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine ) reduces hydrophobicity, potentially altering target affinity. Conversely, bulkier substituents may hinder membrane diffusion.
Role of the Ethanamine Moiety
Compared to unsubstituted benzimidazoles, the ethanamine side chain enhances water solubility and provides a site for derivatization, enabling covalent interactions with biological targets .
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